Cas no 2172534-52-8 ((1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine)

(1-ブチル-5-エチル-1H-1,2,3-トリアゾール-4-イル)メチル(メチル)アミンは、複雑な構造を持つトリアゾール誘導体です。この化合物は、トリアゾール環にブチル基とエチル基が結合し、さらにアミノメチル基が付加した特徴的な構造を有しています。分子内に窒素原子を豊富に含むため、配位能や塩基性を示す可能性があります。また、疎水性のアルキル基と極性の高いトリアゾール環を併せ持つことから、両親媒性を示すことが期待されます。このような特性から、医薬品中間体や機能性材料の原料としての応用が検討されています。特に、トリアゾール環の化学的安定性とアミン部位の反応性を活かした合成化学分野での利用が注目されています。

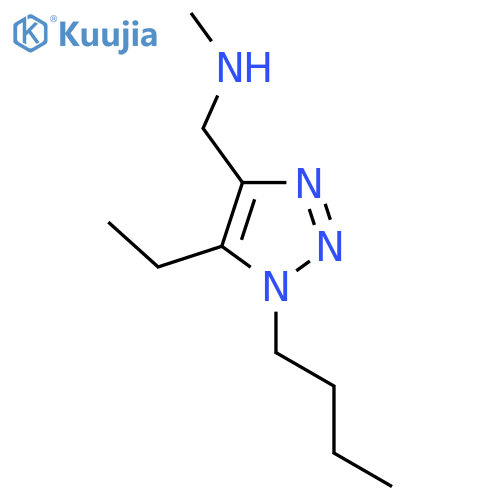

2172534-52-8 structure

商品名:(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine

(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- (1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine

- EN300-1596227

- [(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine

- 2172534-52-8

-

- インチ: 1S/C10H20N4/c1-4-6-7-14-10(5-2)9(8-11-3)12-13-14/h11H,4-8H2,1-3H3

- InChIKey: KALAVUGGHWCUAN-UHFFFAOYSA-N

- ほほえんだ: N1(C(CC)=C(CNC)N=N1)CCCC

計算された属性

- せいみつぶんしりょう: 196.16879665g/mol

- どういたいしつりょう: 196.16879665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 42.7Ų

(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1596227-1.0g |

[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |

2172534-52-8 | 1g |

$1701.0 | 2023-05-26 | ||

| Enamine | EN300-1596227-5.0g |

[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |

2172534-52-8 | 5g |

$4930.0 | 2023-05-26 | ||

| Enamine | EN300-1596227-0.1g |

[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |

2172534-52-8 | 0.1g |

$1496.0 | 2023-05-26 | ||

| Enamine | EN300-1596227-0.05g |

[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |

2172534-52-8 | 0.05g |

$1428.0 | 2023-05-26 | ||

| Enamine | EN300-1596227-2500mg |

[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |

2172534-52-8 | 2500mg |

$1650.0 | 2023-09-23 | ||

| Enamine | EN300-1596227-0.25g |

[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |

2172534-52-8 | 0.25g |

$1564.0 | 2023-05-26 | ||

| Enamine | EN300-1596227-0.5g |

[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |

2172534-52-8 | 0.5g |

$1632.0 | 2023-05-26 | ||

| Enamine | EN300-1596227-10.0g |

[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |

2172534-52-8 | 10g |

$7312.0 | 2023-05-26 | ||

| Enamine | EN300-1596227-5000mg |

[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |

2172534-52-8 | 5000mg |

$2443.0 | 2023-09-23 | ||

| Enamine | EN300-1596227-250mg |

[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |

2172534-52-8 | 250mg |

$774.0 | 2023-09-23 |

(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

2172534-52-8 ((1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 57707-64-9(2-azidoacetonitrile)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量